Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt

Description

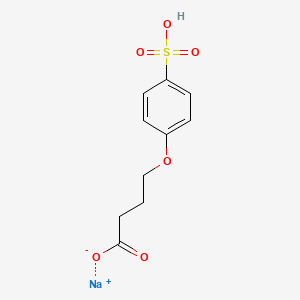

Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt (molecular formula: C₁₀H₁₁NaO₆S) is a sodium salt derivative of a butanoic acid substituted with a 4-sulfophenoxy group at the fourth carbon. The monosodium salt form enhances aqueous solubility and bioavailability, making it suitable for pharmaceutical or industrial applications. The sulfophenoxy group introduces strong hydrophilic and acidic properties due to the sulfonate moiety, which can influence binding affinity, stability, and reactivity in biological or chemical systems.

Properties

CAS No. |

63133-93-7 |

|---|---|

Molecular Formula |

C10H11NaO6S |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

sodium;4-(4-sulfophenoxy)butanoate |

InChI |

InChI=1S/C10H12O6S.Na/c11-10(12)2-1-7-16-8-3-5-9(6-4-8)17(13,14)15;/h3-6H,1-2,7H2,(H,11,12)(H,13,14,15);/q;+1/p-1 |

InChI Key |

SFMFRTYOLMIGAC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)[O-])S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(4-sulfophenoxy)butanoic acid (Parent Acid)

The parent acid is prepared by introducing a sulfophenoxy group onto a butanoic acid framework. This is typically achieved through:

- Etherification: Coupling of 4-hydroxyphenyl derivatives with butanoic acid or its derivatives to form the phenoxybutanoic acid intermediate.

- Chlorosulfonation: Introduction of the sulfonic acid group (-SO3H) onto the phenyl ring via chlorosulfonic acid treatment, yielding the sulfophenyl ether.

- Hydrolysis: Conversion of sulfonyl chlorides to sulfonic acid groups by hydrolysis.

A practical and scalable synthetic route was reported for a related sulfonyl butanoic acid derivative, involving etherification, chlorosulfonation, reduction, nucleophilic C-S coupling, and hydrolysis steps, achieving an overall yield of approximately 66% with high purity. Although this exact route is for a sulfonyl derivative, the methodology is adaptable for sulfophenoxy derivatives by modifying the sulfonation step.

Formation of the Monosodium Salt

- The free acid form (4-(4-sulfophenoxy)butanoic acid) is neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in aqueous solution.

- This neutralization yields the monosodium salt, which is typically isolated by crystallization or lyophilization.

- The monosodium salt form improves solubility and stability for various applications.

Alternative Synthetic Approaches

- Nucleophilic Aromatic Substitution: Starting from 4-halophenyl derivatives, nucleophilic substitution with sodium sulfite or related sulfonating agents can introduce the sulfonate group.

- Palladium-Catalyzed Coupling: For related compounds, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) have been used to attach phenyl or substituted phenyl groups to butanoic acid derivatives, followed by sulfonation.

- Borane Reduction and Oxidation Steps: In some synthetic sequences for related phenylbutanoic acids, borane-tetrahydrofuran complexes are used for selective reductions, followed by oxidation to aldehydes or acids, which can then be functionalized further.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | Phenol derivative + butanoic acid derivative, base catalyst | ~70-80 | Forms phenoxybutanoic acid intermediate |

| 2 | Chlorosulfonation | Chlorosulfonic acid, low temperature | 60-70 | Introduces sulfonyl chloride group |

| 3 | Hydrolysis | Water or aqueous base | >90 | Converts sulfonyl chloride to sulfonic acid |

| 4 | Neutralization | NaOH or Na2CO3 in aqueous solution | Quantitative | Forms monosodium salt |

| 5 | Purification | Crystallization or lyophilization | - | Ensures high purity |

*Yields are approximate and based on related sulfonated phenylbutanoic acid syntheses.

Research Findings and Optimization

- The synthetic route involving chlorosulfonation is sensitive to temperature and reaction time; optimized conditions prevent over-sulfonation or degradation of the ether linkage.

- Use of mild bases for neutralization avoids decomposition of the sulfonic acid group.

- Purification by recrystallization from aqueous solvents yields high-purity monosodium salt suitable for analytical and industrial use.

- Alternative sulfonation methods using sulfur trioxide complexes or sulfite salts can be explored for greener synthesis routes.

- Scale-up studies indicate that the multi-step synthesis can be performed with consistent yields and purity, making it suitable for commercial production.

Chemical Reactions Analysis

4-(4-Sulfophenoxy)butyric acid monosodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Research indicates that butanoic acid derivatives exhibit significant antitumor properties. These compounds act as histone deacetylase inhibitors, which can induce apoptosis in cancer cells. A study highlighted the synthesis and bioactivity evaluation of various butanoic acid derivatives, demonstrating their potential in treating colorectal cancer by modulating G protein-coupled receptor pathways .

Drug Delivery Systems

The sodium salt form of butanoic acid enhances solubility and stability in aqueous environments, making it suitable for drug delivery applications. Its ability to form micelles allows for improved bioavailability of poorly soluble drugs. Studies have explored the encapsulation of anticancer drugs within polymeric nanoparticles containing butanoic acid derivatives, leading to enhanced therapeutic efficacy .

Agricultural Applications

Pesticide Formulation

Butanoic acid derivatives have been evaluated for their effectiveness as surfactants in pesticide formulations. Their amphiphilic nature allows them to improve the wetting and spreading properties of pesticides on plant surfaces. A study demonstrated that the inclusion of butanoic acid in formulations increased the efficacy of herbicides against common weeds while minimizing phytotoxicity .

Soil Health Improvement

The compound has also been investigated for its role in promoting soil health. It acts as a soil conditioner by enhancing microbial activity and nutrient availability. Research has shown that applying butanoic acid derivatives can lead to improved crop yields due to better nutrient uptake by plants .

Material Science Applications

Surface Modification

In material sciences, butanoic acid derivatives are utilized for modifying surfaces to enhance adhesion properties. They can be grafted onto polymer surfaces to improve compatibility with various coatings and adhesives. Studies indicate that surfaces treated with these compounds exhibit enhanced durability and resistance to environmental degradation .

Synthesis of Novel Polymers

The compound serves as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices has resulted in materials with improved mechanical strength and thermal stability. Research has focused on developing biodegradable polymers using butanoic acid derivatives, which could have significant implications for reducing plastic waste .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Sulfophenoxy)butyric acid monosodium salt involves its interaction with specific molecular targets and pathways. The sulfophenoxy group can interact with various enzymes and proteins, leading to changes in their activity and function. The butyric acid backbone can also participate in various biochemical pathways, contributing to the overall effects of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt, the following structurally or functionally related compounds are analyzed:

Butanoic acid, 4-[(4-chloro-2-hydroxybenzoyl)amino]-, monosodium salt (CAS 387825-07-2)

- Molecular Formula : C₁₁H₁₀ClNNaO₅

- Substituent: 4-Chloro-2-hydroxybenzoyl amino group.

- Solubility/Bioavailability: The monosodium salt improves solubility, facilitating use in oral pharmaceuticals .

- Applications :

- Active pharmaceutical ingredient (API) in oncology and infectious disease treatments.

- Inhibits tumor growth and exhibits antimicrobial activity.

- Toxicity : Requires careful handling; clinical safety data pending further trials .

Butanoic acid, 4-(4-cyanophenoxy)- (CAS 87411-29-8)

- Molecular Formula: C₁₁H₁₁NO₃

- Substituent: 4-Cyanophenoxy group.

- Applications : Intermediate in synthetic chemistry (e.g., agrochemicals or polymers) .

- Toxicity: Not reported in evidence, but cyanophenoxy groups may pose handling risks.

Sodium Oxybate (4-Hydroxybutanoic acid sodium salt, CAS 502-85-2)

- Molecular Formula : C₄H₇NaO₃

- Substituent : Hydroxyl group at C4.

- Solubility : Highly water-soluble; rapid absorption in the body.

- Applications :

- Toxicity : Controlled substance due to sedative effects; LD₅₀ (mice) >10 g/kg .

Picamilon (Butanoic acid, 4-((3-pyridinylcarbonyl)amino)-, monosodium salt, CAS 62936-56-5)

- Molecular Formula : C₁₀H₁₁N₂NaO₃

- Substituent: Nicotinoyl (pyridinylcarbonyl) amino group.

- Applications: Nootropic drug for cerebrovascular disorders and anxiety. Enhances cerebral blood flow via GABAergic modulation.

- Toxicity : Low acute toxicity (oral LD₅₀ in mice >10 g/kg) .

4-Sulfobenzoic acid monosodium salt (CAS 17625-03-5)

- Molecular Formula : C₇H₅NaO₆S

- Substituent : Sulfonate group directly attached to benzoic acid.

- Applications :

- Industrial uses as a surfactant, catalyst, or polymer additive.

- Intermediate in dye and pharmaceutical synthesis.

- Solubility : High aqueous solubility (>97% purity) .

Comparative Data Table

Key Findings and Implications

- Structural Impact on Function: Sulfonate and sodium salt groups universally enhance solubility, but substituents like chloro-hydroxybenzoyl (anticancer) or pyridinylcarbonyl (nootropic) dictate biological activity.

- Toxicity Trends: Sodium salts of butanoic acid derivatives generally exhibit low acute toxicity (e.g., Picamilon LD₅₀ >10 g/kg), but substituents like chlorine or complex aromatics may require rigorous safety evaluation .

- Pharmacological Potential: The target compound’s sulfophenoxy group could enable applications in targeted drug delivery or ion-exchange resins, though specific studies are needed .

Biological Activity

Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt is an organic compound with notable biological activities. This article explores its synthesis, biological effects, and potential applications based on existing research.

Chemical Structure and Properties

This compound is characterized by the presence of a butanoic acid backbone with a sulfonated phenoxy group. The molecular formula is CHNaOS, and it has a molecular weight of approximately 252.25 g/mol. The sulfonate group enhances its solubility in water, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that butanoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of the bacterial cell membrane integrity due to the presence of the sulfonate group, which increases the compound's polarity and interaction with lipid membranes .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. A study involving human adenocarcinoma-derived cell lines (e.g., MCF-7 for breast cancer) showed that this compound induces apoptosis in a dose-dependent manner. At concentrations of 200 μM and above, significant reductions in cell viability were observed.

- MCF-7 Cell Line : Cell viability decreased to approximately 60% at 400 μM treatment after 48 hours.

- LoVo Cell Line : Strongest cytotoxicity was recorded with viability dropping below 50% at similar concentrations.

The proposed mechanism for the cytotoxic effects includes:

- Induction of oxidative stress leading to increased reactive oxygen species (ROS).

- Activation of apoptotic pathways through caspase activation.

- Disruption of mitochondrial membrane potential, resulting in cell death .

Case Study 1: Antitumor Activity

A recent study investigated the antitumor potential of butanoic acid derivatives in vivo using xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The treatment led to enhanced apoptosis markers in tumor tissues, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against biofilms formed by Staphylococcus aureus. The results indicated a reduction in biofilm formation by up to 70%, suggesting its utility in preventing infections associated with biofilm-forming bacteria .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure of Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the sulfophenoxy and butanoic acid moieties. Compare chemical shifts with structurally related sodium salts, such as sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate (Salclobuzate Sodium), where aromatic protons appear at δ 7.2–7.8 ppm and carboxylate signals near δ 170–175 ppm .

- Infrared (IR) Spectroscopy : Identify characteristic bands for sulfonate (S=O stretching at 1030–1120 cm) and carboxylate (asymmetric COO stretching at 1550–1610 cm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion [M–Na] and fragmentation patterns, as demonstrated for similar monosodium salts like Nicotinoyl-GABA sodium salt .

Q. What synthetic strategies are reported for preparing monosodium salts of sulfophenoxy-substituted carboxylic acids?

- Methodological Answer :

- Stepwise Synthesis : (1) Condensation of 4-sulfophenol with 4-bromobutanoic acid under basic conditions (e.g., NaHCO), followed by (2) neutralization with NaOH to form the monosodium salt. This mirrors the synthesis of Salclobuzate Sodium, which involves coupling a halogenated intermediate with a phenolic derivative .

- Purification : Use recrystallization from ethanol/water mixtures (1:3 v/v) to isolate the monosodium salt, as described for sodium β-hydroxybutyrate .

Q. How can researchers assess the purity of this compound in laboratory settings?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm. Use a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10). Compare retention times with standards, as done for sodium 3-hydroxybutyrate (purity >95%) .

- Elemental Analysis : Verify sodium content via inductively coupled plasma mass spectrometry (ICP-MS), targeting stoichiometric ratios (e.g., Na:C = 1:10 for CHNONa) .

Advanced Research Questions

Q. How can contradictory thermodynamic data (e.g., solubility, enthalpy) for this compound be resolved?

- Methodological Answer :

- Solubility Profiling : Use the isothermal saturation method across pH 2–12 at 25°C, as outlined in the IUPAC Solubility Data Series for sodium salts . Discrepancies may arise from ionic strength effects, requiring activity coefficient corrections (e.g., using the Pitzer model).

- Calorimetric Validation : Replicate enthalpy measurements via differential scanning calorimetry (DSC), referencing protocols for 4-hydroxybutanoic acid derivatives (ΔfH° = -710 ± 3 kJ/mol) .

Q. What computational approaches are suitable for predicting the reactivity of the sulfophenoxy group in aqueous environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31+G(d,p) level to calculate partial charges on the sulfonate group. Compare with analogs like benzenesulfonic acid derivatives to predict hydrolysis pathways .

- Molecular Dynamics (MD) : Simulate solvation shells in water to evaluate sodium ion dissociation kinetics, using force fields parameterized for sulfonates (e.g., OPLS-AA) .

Q. What are the degradation pathways of this compound under oxidative or thermal stress?

- Methodological Answer :

- Forced Degradation Studies :

- Oxidative Stress : Expose to 3% HO at 40°C for 24 hours. Monitor via LC-MS for sulfonate cleavage products (e.g., 4-hydroxybutanoic acid) .

- Thermal Stress : Heat at 100°C for 48 hours. Analyze for decarboxylation products (e.g., 4-(4-sulfophenoxy)propane) using gas chromatography-mass spectrometry (GC-MS) .

- Mechanistic Insights : Compare with degradation pathways of sodium 3-hydroxybutyrate, where β-ketoacid formation is a key intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.